

Application Notes: High-Yield, High-Purity RNA Extraction from Mammalian Tissues

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Compound of Interest

Compound Name: *Chloroform Isoamyl Alcohol*

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Introduction

The isolation of high-quality, intact total RNA from mammalian tissues is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing (NGS). The acid guanidinium thiocyanate-phenol-chloroform extraction method remains a robust and widely used technique for this purpose.[1][2] This method relies on the powerful protein denaturant, guanidinium thiocyanate, to inactivate RNases and disrupt cellular structures, followed by phase separation using an acidic phenol and chloroform mixture.[3][4]

Under acidic conditions, RNA is selectively retained in the upper aqueous phase, while DNA partitions to the interphase and organic phase, and proteins are denatured and extracted into the organic phase.[1][2][3][5] The addition of chloroform enhances the efficiency of phase separation and, in combination with isoamyl alcohol, reduces foaming.[6][7][8] This protocol provides a detailed methodology for the extraction of total RNA from various mammalian tissues, ensuring high yield and purity for downstream applications.

Principle of the Method

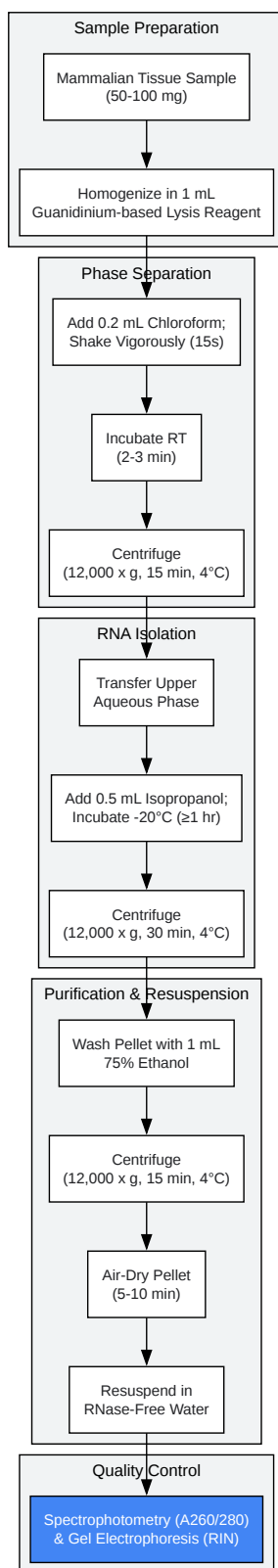
The core of this method is the liquid-liquid extraction based on the differential partitioning of macromolecules.[3] Key components and their functions are:

- **Guanidinium Thiocyanate:** A potent chaotropic agent that denatures proteins, including resilient RNases, and dissociates RNA from ribosomal proteins.[3][4]

- Acidic Phenol: Denatures proteins and, at an acidic pH (4-5), facilitates the partitioning of DNA into the organic phase, leaving RNA in the aqueous phase.[\[3\]](#)[\[9\]](#)
- Chloroform: Increases the density of the organic phase, promoting a sharp and clean separation from the aqueous phase.[\[7\]](#)[\[10\]](#) It also helps to remove lipids and residual phenol from the aqueous phase.[\[6\]](#)[\[7\]](#)
- Isoamyl Alcohol: Acts as an anti-foaming agent, preventing the formation of emulsions during the vigorous mixing steps, which ensures a cleaner interphase.[\[6\]](#)[\[8\]](#)[\[10\]](#)

Following phase separation by centrifugation, the RNA in the aqueous phase is precipitated with isopropanol, washed with ethanol to remove salts, and finally resuspended in RNase-free water.[\[4\]](#)

Experimental Workflow



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Caption: Overall workflow for RNA extraction from mammalian tissues.

Detailed Experimental Protocol

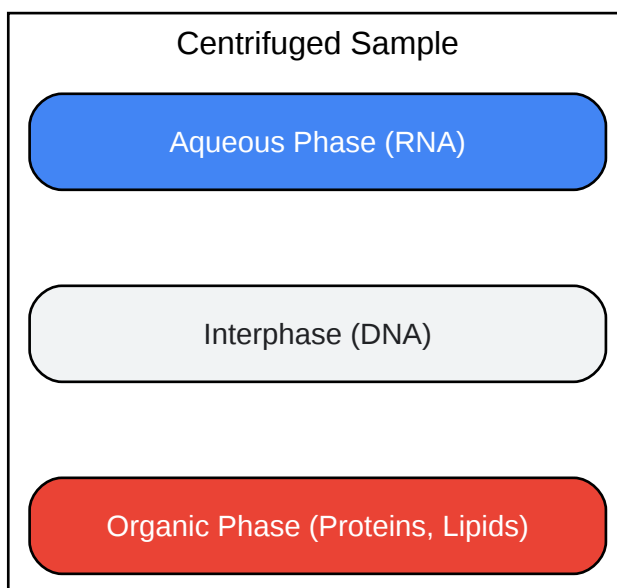
Materials and Reagents:

- Guanidinium thiocyanate-based lysis solution (e.g., TRIzol®, TRI Reagent®)
- Chloroform:Isoamyl Alcohol (49:1 v/v)[2]
- Isopropanol, molecular biology grade
- Ethanol (75%), prepared with RNase-free water
- RNase-free water
- RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
- Homogenizer (e.g., rotor-stator or bead beater)
- Refrigerated microcentrifuge
- Aerosol-barrier pipette tips

Procedure:

- Homogenization:
 - Weigh 50-100 mg of fresh or snap-frozen mammalian tissue.
 - Immediately place the tissue in a tube containing 1 mL of guanidinium-based lysis solution.
 - Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.[11] To prevent RNA degradation, perform this step on ice.
 - Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[11]
- Phase Separation:

- Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[11][12]
- Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex. The mixture should become a milky, uniform emulsion.[11][13]
- Incubate the sample at room temperature for 2-3 minutes.[12]
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[12] This will separate the mixture into three phases: a lower red organic phase (containing protein and lipids), a thin white interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).[4]



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Caption: Distinct phases after centrifugation with chloroform.

- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new, sterile RNase-free microcentrifuge tube. Be extremely careful not to disturb the interphase, as DNA contamination will reduce RNA purity.[14]
 - Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.[11]

- Mix gently by inverting the tube several times and incubate at -20°C for at least 1 hour to precipitate the RNA. For low-yield samples, an overnight incubation can improve recovery. [\[11\]](#)
- Centrifuge at 12,000 x g for 30 minutes at 4°C. [\[11\]](#) A small, gel-like white pellet of RNA should be visible at the bottom of the tube. [\[12\]](#)
- RNA Wash and Resuspension:
 - Carefully decant the supernatant without dislodging the RNA pellet.
 - Wash the pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water). [\[11\]](#)
 - Mix by gentle vortexing or flicking the tube to dislodge the pellet.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C. [\[11\]](#)
 - Carefully decant the ethanol wash. A brief, second spin can help in removing all residual ethanol.
 - Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve. [\[12\]](#)
 - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water. Gently pipette up and down to dissolve. Incubating at 55-60°C for 10-15 minutes can aid in solubilization. [\[5\]](#)

Data Presentation: Expected Yield and Purity

RNA yield and purity can vary depending on the tissue type, its metabolic activity, and the efficiency of the extraction. Purity is assessed by spectrophotometry, with the A260/A280 ratio indicating protein contamination and the A260/A230 ratio indicating contamination by residual phenol, guanidinium, or other organic compounds.

Tissue Type	Typical RNA Yield (μg per mg tissue)	Expected A260/A280 Ratio	Expected A260/A230 Ratio
Liver	6 - 10 μg	1.8 - 2.1	> 1.8
Spleen	4 - 8 μg	1.8 - 2.1	> 1.8
Kidney	3 - 5 μg	1.8 - 2.1	> 1.8
Brain	1 - 3 μg	1.8 - 2.1	> 1.8
Muscle	0.5 - 1.5 μg	1.8 - 2.1	> 1.8
Adipose Tissue	0.2 - 1.0 μg	1.8 - 2.1	> 1.8

Note: These values are approximate. Actual yields may vary. A pure RNA sample should have an A260/A280 ratio of ~ 2.0 .^[5]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low RNA Yield	Incomplete homogenization.	Ensure tissue is completely disrupted. For tough tissues, consider grinding in liquid nitrogen first. [9]
Insufficient lysis reagent for the amount of tissue.	Maintain the recommended tissue-to-lysis reagent ratio (e.g., no more than 100 mg per 1 mL). [15]	
RNA pellet was lost during washing steps.	Be careful when decanting supernatants. After adding isopropanol, the pellet may be translucent and difficult to see. [15]	
Low A260/A280 Ratio (<1.8)	Phenol or protein contamination.	When transferring the aqueous phase, avoid drawing up any of the interphase or organic phase. [14] An additional chloroform extraction step can help remove residual phenol. [16]
The pH of the phenol solution is incorrect (too basic).	Ensure the use of an acidic phenol solution to keep DNA in the organic phase. [9]	
Low A260/A230 Ratio (<1.8)	Guanidinium thiocyanate or phenol contamination.	Ensure the RNA pellet is not disturbed during the removal of the isopropanol supernatant. Perform the 75% ethanol wash step meticulously to remove residual salts. An additional wash may be necessary. [16]

Genomic DNA Contamination	Interphase was disturbed during aqueous phase removal.	Be conservative when pipetting the aqueous layer; it is better to sacrifice a small amount of the aqueous phase than to contaminate the sample with DNA. ^{[9][14]}
Too much starting material was used.	Overloading the lysis reagent can lead to inefficient phase separation. Reduce the amount of tissue used.	
RNA Degradation	RNase contamination.	Use RNase-free tubes, tips, and reagents. Wear gloves at all times. Work quickly and keep samples on ice whenever possible.
Improper sample storage or handling.	Snap-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Do not let tissues thaw before homogenization. ^[14]	

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